molecular formula C19H12F3N3OS B11439746 N-(3,4-difluorophenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

N-(3,4-difluorophenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B11439746
M. Wt: 387.4 g/mol
InChI Key: CATPJESCXQJQNL-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide: is a synthetic organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives This compound is characterized by the presence of fluorine atoms on its phenyl rings, which can significantly influence its chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-difluorophenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thioamide and α-haloketone precursors under controlled conditions. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as recrystallization and chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol derivative.

    Substitution: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.

Biology: In biological research, it is investigated for its potential as a bioactive molecule. Its fluorinated phenyl rings can enhance its binding affinity to biological targets, making it a candidate for drug development.

Medicine: The compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent. Its unique structure allows it to interact with specific enzymes or receptors in the body.

Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets in the body. The fluorine atoms on the phenyl rings can enhance its binding affinity to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression by binding to their active sites and preventing their normal function.

Comparison with Similar Compounds

Uniqueness: N-(3,4-difluorophenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is unique due to its specific imidazo[2,1-b][1,3]thiazole core structure combined with multiple fluorinated phenyl rings. This combination imparts distinct electronic and steric properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C19H12F3N3OS

Molecular Weight

387.4 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

InChI

InChI=1S/C19H12F3N3OS/c1-10-17(18(26)23-13-6-7-14(21)15(22)8-13)27-19-24-16(9-25(10)19)11-2-4-12(20)5-3-11/h2-9H,1H3,(H,23,26)

InChI Key

CATPJESCXQJQNL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NC4=CC(=C(C=C4)F)F

Origin of Product

United States

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